molecular formula C6H4BrNO B13780591 2,5-Cyclohexadien-1-one, 4-bromoimino- CAS No. 64693-23-8

2,5-Cyclohexadien-1-one, 4-bromoimino-

Cat. No.: B13780591
CAS No.: 64693-23-8
M. Wt: 186.01 g/mol
InChI Key: PZZRNAITVRJAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Cyclohexadien-1-one, 4-bromoimino- is a chemical compound with the molecular formula C6H4BrNO It is a derivative of cyclohexadienone, where a bromine atom is attached to the imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino- typically involves the bromination of cyclohexadienone derivatives. One common method includes the reaction of cyclohexadienone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is monitored to ensure the selective bromination at the imino position.

Industrial Production Methods

Industrial production of 2,5-Cyclohexadien-1-one, 4-bromoimino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-bromoimino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexadienone derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-bromoimino- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-bromoimino- involves its interaction with specific molecular targets. The bromine atom and imino group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

64693-23-8

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

IUPAC Name

4-bromoiminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C6H4BrNO/c7-8-5-1-3-6(9)4-2-5/h1-4H

InChI Key

PZZRNAITVRJAKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=NBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.